molecular formula C15H17NO B082062 (R)-(-)-N-Benzyl-2-phenylglycinol CAS No. 14231-57-3

(R)-(-)-N-Benzyl-2-phenylglycinol

Cat. No. B082062
CAS RN: 14231-57-3
M. Wt: 227.3 g/mol
InChI Key: FTFBWZQHBTVPEO-HNNXBMFYSA-N
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Description

(R)-(-)-N-Benzyl-2-phenylglycinol, also known as (R)-(-)-NBP, is a chiral alcohol compound that has been widely used in the field of synthetic organic chemistry for its ability to serve as a chiral auxiliary. This compound has been used in the synthesis of various biologically active compounds, including drugs, and has been studied for its potential applications in the field of medicine.

Scientific Research Applications

Asymmetric Synthesis of α-Amino Phosphonic Acids

®-(-)-N-Benzyl-2-phenylglycinol is utilized in the asymmetric synthesis of α-amino phosphonic acids . These compounds are analogs of α-amino acids where a phosphonic acid group replaces the carboxylic acid group. They are significant due to their biological activity, serving as enzyme inhibitors, and have potential applications in developing herbicides and pharmaceuticals.

Production of Optically Pure β-Substituted Amines

This compound serves as a starting material for synthesizing optically pure β-substituted amines . These amines are valuable chiral building blocks in pharmaceuticals and agrochemicals, where the purity of the optical isomers can significantly influence the efficacy and safety of the active compounds.

Peptide Synthesis

In peptide synthesis, ®-(-)-N-Benzyl-2-phenylglycinol can be used to introduce chirality into peptides . The chirality of amino acids and peptides is crucial for their biological function, and the use of this compound can help in the synthesis of peptides with specific stereochemical configurations.

Research in Proteomics

As a biochemical for proteomics research, ®-(-)-N-Benzyl-2-phenylglycinol is involved in the study of proteomes. Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the synthesis of peptides or small molecules that interact with proteins for proteomic analysis .

properties

IUPAC Name

(2R)-2-(benzylamino)-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c17-12-15(14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFBWZQHBTVPEO-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443111
Record name (R)-(-)-N-Benzyl-2-phenylglycinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-N-Benzyl-2-phenylglycinol

CAS RN

14231-57-3
Record name (R)-(-)-N-Benzyl-2-phenylglycinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-N-Benzyl-2-phenylglycinol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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